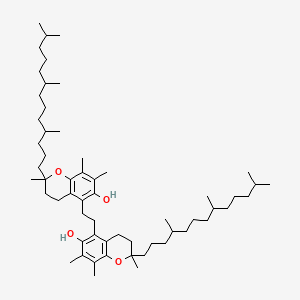

alpha-Tocopherol dimeric deriv.

Overview

Description

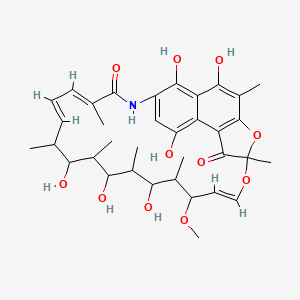

Alpha-tocopherol, one of the eight isoforms of vitamin E, is the most potent fat-soluble antioxidant known in nature . It functions as a scavenger of lipid peroxyl radicals, specifically, oxidized low-density lipoprotein (oxLDL), thereby serving as a chief antioxidant for the prevention of atherosclerosis . Alpha-tocopherol dimeric deriv. is a compound derived from alpha-tocopherol .

Synthesis Analysis

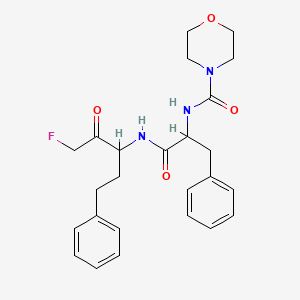

The synthesis of alpha-Tocopherol dimeric deriv. involves the whole array of N,N-dimerization product of α-tocopheramine, including the hydrazo, azo, and azoxy derivatives . The synthesis of authentic samples in the 100 mg/1 g scale according to procedures compatible with green chemistry principles has been reported .Molecular Structure Analysis

Alpha-tocopherol consists of a chromanol ring with an aliphatic side chain . The alpha-isoform is most commonly found in the 2 R ,4′ R ,8′ R configuration . The molecular structure of alpha-Tocopherol dimeric deriv. is C58H98O4 .Chemical Reactions Analysis

In aqueous media, alpha-tocopheramine is mainly oxidized to alpha-tocopherylquinone and N-oxidized by-products . Oxidation in apolar media or in polymeric matrices mainly leads to dimeric compounds of hitherto unknown structure .Physical and Chemical Properties Analysis

Alpha-tocopherol is a fat-soluble antioxidant . It is absorbed by humans through the intestine but is not recognized by the liver protein, alpha-tocopherol transfer protein (alpha-TTP), and replenished in circulation like the alpha-isoform .Scientific Research Applications

Biological Functions and Health Implications

Alpha-tocopherol, recognized for its potent antioxidant properties, plays a crucial role in protecting cell membranes from oxidative damage. It has been shown to inhibit DNA photodamage in skin cells, suggesting potential for preventing skin cancer and photodamage caused by UV exposure (McVean & Liebler, 1997). Its antioxidant activity extends to preventing lipid peroxidation, thereby contributing to cardiovascular health and potentially reducing the risk of heart disease (Kontush et al., 1996).

Furthermore, alpha-tocopherol's role in cell signaling and gene regulation has been highlighted, offering insights into its broader implications in preventing and treating chronic diseases such as cancer and Alzheimer's (Tucker & Townsend, 2005).

Agricultural Applications

In the agricultural domain, alpha-tocopherol has been shown to enhance plant growth and resilience. It supports the integrity and fluidity of photosynthetic membranes and provides protection against environmental stresses such as drought, salinity, and temperature extremes (Sadiq et al., 2019). By neutralizing lipid peroxy radicals, alpha-tocopherol helps in maintaining cellular integrity and promoting healthy growth in plants.

Stability and Formulation Considerations

The stability of alpha-tocopherol in various formulations has been a subject of research, particularly in the context of its bioavailability and efficacy in food products and pharmaceuticals. Studies have explored its incorporation into nanofibers and films to protect it from degradation and enhance its functional properties (Li et al., 2016).

Mechanism of Action

Alpha-tocopherol functions as the most potent naturally occurring scavenger of reactive oxygen and reactive nitrogen species (ROS and RNS) . It appears to act as a ligand of not yet identified specific proteins (receptors, transcription factors) capable of regulating signal transduction and gene expression .

Future Directions

Future studies to uncover cellular and systemic mechanisms may help guide appropriate clinical treatment strategies using vitamin E across a diverse population of aging individuals . There is also emerging evidence of an important role of gamma-tocopherol in the pathophysiology of atherosclerosis-related cardiovascular disease .

Properties

IUPAC Name |

5-[2-[6-hydroxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]ethyl]-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O4/c1-39(2)21-15-23-41(5)25-17-27-43(7)29-19-35-57(13)37-33-51-49(53(59)45(9)47(11)55(51)61-57)31-32-50-52-34-38-58(14,62-56(52)48(12)46(10)54(50)60)36-20-30-44(8)28-18-26-42(6)24-16-22-40(3)4/h39-44,59-60H,15-38H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKMBLVADWXNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)CCC3=C(C(=C(C4=C3CCC(O4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2896-55-1 | |

| Record name | alpha-Tocopherol dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid](/img/structure/B3060958.png)

![Benzoic acid, 4-[(hydroxyamino)methyl]-](/img/structure/B3060966.png)